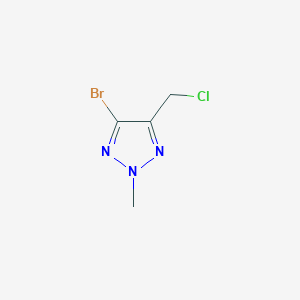
4-Bromo-5-(chloromethyl)-2-methyltriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-(chloromethyl)-2-methyltriazole is a chemical compound that is commonly used in scientific research for its unique properties. It is a heterocyclic organic compound that has a molecular formula of C5H5BrClN3. This compound is synthesized using a specific method and has a variety of applications in scientific research.
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthetic Applications : 2-(Halomethyl)-4,5-diphenyloxazoles, including the chloromethyl analogue, are effective reactive scaffolds used for synthetic elaboration, particularly in preparing 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. The bromomethyl analogue offers a more reactive alternative for C-alkylation in certain syntheses, such as Oxaprozin production (Patil & Luzzio, 2016).
- Electron Dynamics in Azoles : Studies on the kinetics of reactions between various bromo-N-methyl-tetrazoles, -triazoles, or -imidazoles, including 4-bromo-1-methyl-1,2,3-triazole, have revealed insights into the electron-releasing power of singly bound and the electron-attracting power of doubly bound nitrogen atoms when present in the same ring (Barlin, 1967).
Material Science and Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Triazole derivatives, including 4H-1,2,4-triazole variants, have been evaluated for their efficiency in inhibiting the corrosion of mild steel in acidic solutions. Different derivatives have shown varying levels of effectiveness, with some demonstrating high inhibition efficiency (Bentiss et al., 2007).
Pharmaceutical and Medicinal Chemistry
- Antimicrobial Activity : Some derivatives of 1,2,4-triazole, closely related to 4-bromo-5-(chloromethyl)-2-methyltriazole, have been synthesized and screened for antimicrobial activity, showing promising results against various microorganisms. This indicates the potential of such compounds in developing new antimicrobial agents (Bhagat et al., 2012).
Future Directions
The future directions for research on “4-Bromo-5-(chloromethyl)-2-methyltriazole” could include elucidating its synthesis methods, exploring its reactivity and potential applications, and investigating its physical and chemical properties. Further studies could also focus on its potential biological activity and safety profile .
Properties
IUPAC Name |
4-bromo-5-(chloromethyl)-2-methyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrClN3/c1-9-7-3(2-6)4(5)8-9/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUBXOORODGDEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(C(=N1)Br)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2,4-dimethylphenyl)quinoline-4-carboxylate](/img/structure/B3013616.png)
![Methyl 2-(butylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3013618.png)
![2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid](/img/structure/B3013620.png)


![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B3013625.png)
![7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3013626.png)
![2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3013628.png)
![3-[5-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B3013630.png)

![1,7-dimethyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3013633.png)

